(4-Chloro-2-fluoro-3-methylphenyl)methanol
CAS No.:
Cat. No.: VC18182990
Molecular Formula: C8H8ClFO
Molecular Weight: 174.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFO |
|---|---|
| Molecular Weight | 174.60 g/mol |
| IUPAC Name | (4-chloro-2-fluoro-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H8ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
| Standard InChI Key | WRQXCIBQQYZRPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1F)CO)Cl |
Introduction
(4-Chloro-2-fluoro-3-methylphenyl)methanol is an aromatic alcohol compound with the molecular formula . It is characterized by a substituted phenyl ring containing chlorine, fluorine, and methyl functional groups, along with a hydroxymethyl (-CH₂OH) group. This compound finds utility in chemical synthesis and may serve as an intermediate in pharmaceuticals or agrochemicals due to its functionalized aromatic structure.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| IUPAC Name | (4-Chloro-2-fluoro-3-methylphenyl)methanol |
| Synonyms | 4-Chloro-2-fluoro-3-methylbenzyl alcohol, 1505020-05-2 |
| PubChem CID | 83383600 |
Structural Descriptors
Appearance and Stability
The compound is typically available in powdered form and is stable under standard storage conditions at room temperature (RT). It has a purity of ≥95% when commercially supplied .
Hazard Information
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Signal Word: Warning
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Hazard Statements:
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
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Precautionary Statements: Includes P261 (avoid breathing dust/fume), P280 (wear protective gloves), and others for safe handling .
Role in Synthesis
This compound serves as a key intermediate in organic synthesis due to its hydroxymethyl group, which can undergo further functionalization. It is particularly useful in the preparation of derivatives for pharmaceutical or agrochemical applications.
Synthesis
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)methanol typically involves halogenation and hydroxymethylation reactions on a methyl-substituted aromatic precursor. Detailed experimental procedures were not available in the sources reviewed.
Analytical Methods
The compound's identity and purity are confirmed using:
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NMR Spectroscopy: Proton (H-NMR) and Carbon (C-NMR).
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Mass Spectrometry: Molecular ion peak at .
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IR Spectroscopy: Characteristic O-H stretching vibrations around ~3200 cm.
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